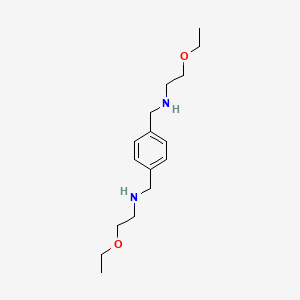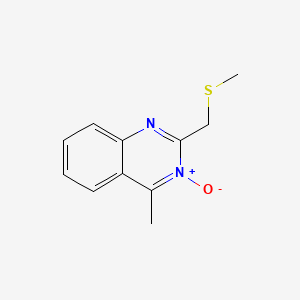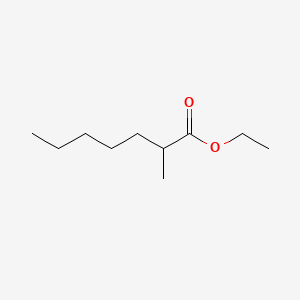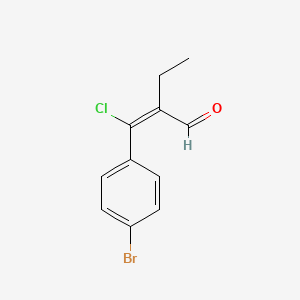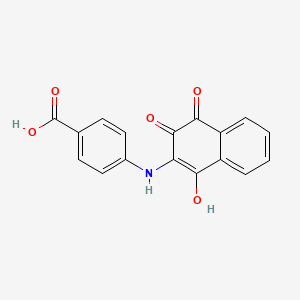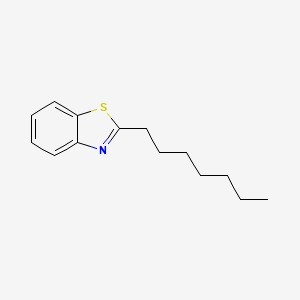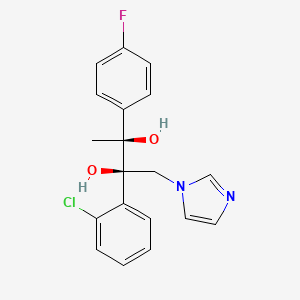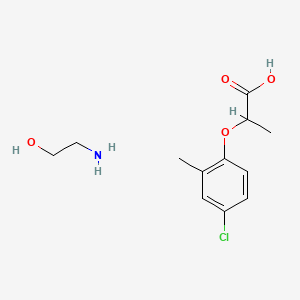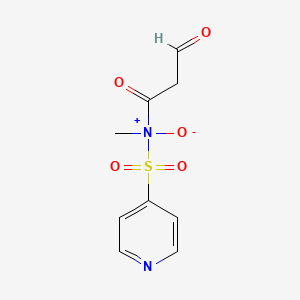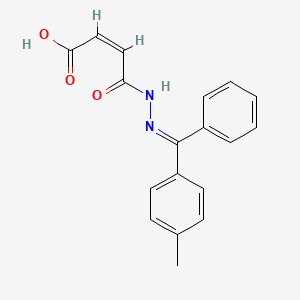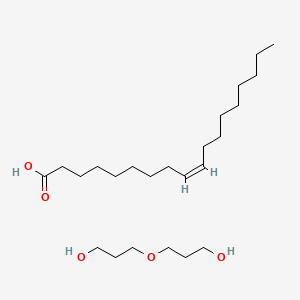![molecular formula C12H26O4 B12683153 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL CAS No. 95873-45-3](/img/structure/B12683153.png)
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is a chemical compound with the molecular formula C12H26O4 and a molecular weight of 234.33244 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Reaction of Butoxyethanol with Propylene Oxide: This step forms the intermediate compound, which is then further reacted to form the final product.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is continuously monitored to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a solvent in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-(2-butoxyethoxy)-: Similar in structure but with different molecular weight and properties.
Butoxytriethylene glycol: Another related compound with similar applications.
Uniqueness
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
95873-45-3 |
|---|---|
Fórmula molecular |
C12H26O4 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-[1-(2-butoxyethoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-11(2)9-13/h11-13H,4-10H2,1-3H3 |
Clave InChI |
HJOGMSDBCIAOPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCC(C)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


